1-Bromo-2-(2,2-difluorocyclopropoxy)benzene
Description
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is a brominated aromatic compound featuring a 2,2-difluorocyclopropoxy substituent. Its molecular formula is C₉H₇BrF₂O, with a molecular weight of 249.06 g/mol . The difluorocyclopropoxy group introduces both steric strain (due to the cyclopropane ring) and electronic effects (via fluorine atoms), making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H7BrF2O |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-bromo-2-(2,2-difluorocyclopropyl)oxybenzene |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-1-2-4-7(6)13-8-5-9(8,11)12/h1-4,8H,5H2 |
InChI Key |
VOGDTXGMAGVKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene typically involves the reaction of 1-bromo-2-nitrobenzene with 2,2-difluorocyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The nitro group is then reduced to an amino group using a reducing agent like iron powder or tin chloride, followed by diazotization and subsequent substitution with a bromine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products like 1-chloro-2-(2,2-difluorocyclopropoxy)benzene or 1-nitro-2-(2,2-difluorocyclopropoxy)benzene.
Nucleophilic Substitution: Products like 1-amino-2-(2,2-difluorocyclopropoxy)benzene or 1-thio-2-(2,2-difluorocyclopropoxy)benzene.
Oxidation: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)quinone.
Reduction: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)cyclohexane.
Scientific Research Applications
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluorocyclopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene and analogous compounds:
Research Findings and Key Differences
Electronic and Steric Profiles
Positional Isomerism
Compounds like 1-Bromo-3-(2,2-difluorocyclopropyl)benzene (meta-substituted) exhibit distinct reactivity compared to the ortho-substituted target compound. For instance, meta-substitution may alter binding affinity in drug-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
